molecular formula C16H16O2 B310505 2,3-Dimethylphenyl 2-methylbenzoate

2,3-Dimethylphenyl 2-methylbenzoate

Cat. No.: B310505
M. Wt: 240.3 g/mol
InChI Key: AALPQQSKCYEIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound belongs to the broader class of benzoate esters, which are formed through the condensation of benzoic acid derivatives with alcohols or phenols. The compound's systematic classification places it within the aromatic esters subfamily, specifically as a substituted phenyl benzoate. According to chemical databases, the compound carries the MFCD identifier MFCD04151289, establishing its unique chemical registry. The molecular structure exhibits characteristics typical of both phenolic esters and methylated aromatic systems, creating a hybrid functionality that influences its chemical behavior and potential applications.

The compound's classification extends to its role as a member of the substituted benzoate ester family, which encompasses numerous pharmaceutically and industrially relevant molecules. Benzoate esters, as a class, have demonstrated significant importance in medicinal chemistry, with various derivatives showing biological activity ranging from local anesthetic properties to anti-inflammatory effects. The specific substitution pattern in this compound positions it as a potential candidate for structure-activity relationship studies, particularly in the context of understanding how multiple aromatic substitutions influence molecular properties and biological interactions.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

(2,3-dimethylphenyl) 2-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-11-8-6-10-15(13(11)3)18-16(17)14-9-5-4-7-12(14)2/h4-10H,1-3H3

InChI Key

AALPQQSKCYEIEW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2C)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.